molecular formula C13H10BrNO2S B2383560 N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine CAS No. 900015-33-0

N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine

Cat. No.: B2383560
CAS No.: 900015-33-0
M. Wt: 324.19
InChI Key: MHMUNXHEHOQUCD-PJQLUOCWSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine is an organic compound that features a benzodioxole moiety and a thienyl group connected through an imine linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-bromo-3-thiophenemethylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often with the aid of a catalyst like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine linkage could yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-phenylmethylidene]amine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-chloro-3-thienyl)methylidene]amine

Uniqueness

The presence of the 4-bromo-3-thienyl group distinguishes this compound from its analogs, potentially imparting unique electronic properties or biological activities. The bromine atom can also serve as a handle for further functionalization, allowing for the synthesis of a diverse array of derivatives.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-bromothiophen-3-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2S/c14-11-7-18-6-10(11)5-15-4-9-1-2-12-13(3-9)17-8-16-12/h1-3,5-7H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUNXHEHOQUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=CSC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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